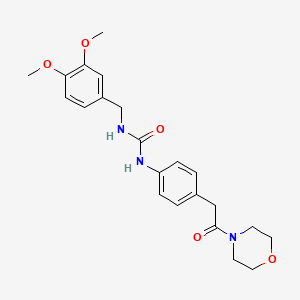
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxybenzyl group, a morpholino group, and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3,4-Dimethoxybenzylamine: This intermediate is synthesized by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-(2-Morpholino-2-oxoethyl)phenyl Isocyanate: This intermediate is prepared by reacting 4-(2-morpholino-2-oxoethyl)phenylamine with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves the reaction of 3,4-dimethoxybenzylamine with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Substituted morpholino derivatives.
科学的研究の応用
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-3-(4-(2-piperidino-2-oxoethyl)phenyl)urea: Similar structure but with a piperidino group instead of a morpholino group.
1-(3,4-Dimethoxybenzyl)-3-(4-(2-pyrrolidino-2-oxoethyl)phenyl)urea: Contains a pyrrolidino group instead of a morpholino group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-8-5-17(13-20(19)29-2)15-23-22(27)24-18-6-3-16(4-7-18)14-21(26)25-9-11-30-12-10-25/h3-8,13H,9-12,14-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPYFNJZJBWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














